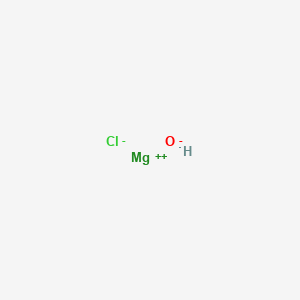

Magnesium chloride hydroxide (MgCl(OH))

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium chloride hydroxide (MgCl(OH)) is an inorganic compound that combines magnesium, chlorine, and hydroxide ions. It is a white crystalline solid that is highly soluble in water. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium chloride hydroxide can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide with hydrochloric acid:

Mg(OH)2+HCl→MgCl(OH)+H2O

Another method involves the reaction of magnesium oxide with hydrochloric acid:

MgO+HCl→MgCl(OH)+H2O

Industrial Production Methods

Industrial production of magnesium chloride hydroxide typically involves the extraction of magnesium chloride from brine or seawater, followed by the controlled addition of a base such as sodium hydroxide to precipitate magnesium hydroxide. The resulting magnesium hydroxide is then treated with hydrochloric acid to produce magnesium chloride hydroxide.

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride hydroxide undergoes various chemical reactions, including:

Acid-Base Reactions: Reacts with acids to form magnesium salts and water.

Precipitation Reactions: Forms precipitates when reacted with certain anions.

Hydrolysis: Hydrolyzes in water to form magnesium hydroxide and hydrochloric acid.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Solvents: Water, ethanol.

Major Products

Magnesium Salts: Such as magnesium chloride, magnesium sulfate.

Water: As a byproduct in many reactions.

Scientific Research Applications

Magnesium chloride hydroxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the preparation of biological buffers and as a component in cell culture media.

Medicine: Utilized in antacid formulations and as a laxative.

Industry: Applied in the production of magnesium metal, as a de-icing agent, and in wastewater treatment.

Mechanism of Action

The mechanism by which magnesium chloride hydroxide exerts its effects varies depending on its application:

Antacid: Neutralizes stomach acid by reacting with hydrochloric acid to form magnesium chloride and water.

Laxative: Draws water into the intestines, promoting bowel movements.

Industrial: Acts as a source of magnesium ions in various chemical processes.

Comparison with Similar Compounds

Magnesium chloride hydroxide can be compared with other magnesium compounds such as:

Magnesium Chloride (MgCl₂): More soluble in water and commonly used as a de-icing agent and in the production of magnesium metal.

Magnesium Hydroxide (Mg(OH)₂): Less soluble in water, used as an antacid and laxative.

Magnesium Oxide (MgO): Used as a refractory material and in the production of magnesium metal.

Conclusion

Magnesium chloride hydroxide is a versatile compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it valuable for various scientific and industrial processes.

Properties

CAS No. |

13759-24-5 |

|---|---|

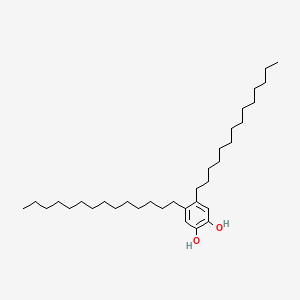

Molecular Formula |

ClHMgO |

Molecular Weight |

76.76 g/mol |

IUPAC Name |

magnesium;chloride;hydroxide |

InChI |

InChI=1S/ClH.Mg.H2O/h1H;;1H2/q;+2;/p-2 |

InChI Key |

RNDIHDKIZRODRW-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.